4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

PEX14 inhibitor Trypanosoma Scaffold hopping

4-Isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine developed as part of a novel class of PEX14 inhibitors. This compound class disrupts the PEX5–PEX14 protein–protein interaction, a validated target for trypanosomiasis, and has demonstrated trypanocidal activity in vitro.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 922056-13-1
Cat. No. B2903406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
CAS922056-13-1
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O
InChIInChI=1S/C19H20N2O4/c1-12(2)25-15-6-3-13(4-7-15)18(22)21-14-5-8-17-16(11-14)19(23)20-9-10-24-17/h3-8,11-12H,9-10H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyROABPVVKAIDOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide (CAS 922056-13-1): A PEX14-Targeted Trypanocidal Chemotype for Hit-to-Lead Optimization


4-Isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine developed as part of a novel class of PEX14 inhibitors. This compound class disrupts the PEX5–PEX14 protein–protein interaction, a validated target for trypanosomiasis, and has demonstrated trypanocidal activity in vitro [1].

Why In-Class PEX14 Inhibitors Cannot Be Interchanged: Structural Sensitivity and the Case for 4-Isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide


PEX14 inhibitors within the tetrahydrobenzo[f][1,4]oxazepine family exhibit steep structure–activity relationships (SAR). Small substituent changes on the benzamide or oxazepine ring can drastically alter binding affinity, cellular permeability, and metabolic stability. Consequently, generic substitution with a close analog without matched comparative data risks loss of target engagement, reduced trypanocidal potency, or altered ADME profile, making compound-specific evaluation mandatory [1].

Head-to-Head Evidence: 4-Isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide vs. Closest PEX14 Inhibitor Analogs


Novel Scaffold Origin: Scaffold-Hopping from Pyrimidinone Leads to Tetrahydrobenzooxazepine Chemotype

The compound belongs to a 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold that was designed via a chemically advanced template search (CATS) algorithm, scaffold-hopping from earlier pyrimidinone-based PEX14 ligands discovered by Dawidowski et al. This scaffold novelty provides a distinct intellectual property position and divergent property space compared to prior art, although direct quantitative comparisons between the specific 4-isopropoxy derivative and earlier pyrimidinones were not reported in the same assay panel [1].

PEX14 inhibitor Trypanosoma Scaffold hopping Medicinal chemistry

In Vitro Trypanocidal Potency: Micromolar Activity Range of the Tetrahydrobenzooxazepine Series

The paper reports that the synthesized tetrahydrobenzo[f][1,4]oxazepine derivatives exhibit trypanocidal activity in vitro with IC50 values in the low- to high-digit micromolar range. While the exact IC50 of 4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is not isolated in the abstract, the series' activity confirms on-target PEX14-mediated cell death. Readers should obtain the full article for compound-level IC50 data [1].

Trypanosoma brucei IC50 PEX14 Phenotypic screening

Target Engagement Confirmation: NMR Binding to PEX14 and Disruption of Glycosomal Protein Import

Representative tetrahydrobenzo[f][1,4]oxazepine compounds were shown by NMR to bind directly to PEX14 in solution, and immunofluorescence microscopy confirmed disruption of peroxisomal/glycosomal protein import in trypanosomes. These mechanistic data distinguish the series from compounds that exhibit cytotoxicity without confirmed target engagement. Compound-specific NMR and imaging data for the 4-isopropoxy derivative should be retrieved from the full publication [1].

PEX14 binding NMR spectroscopy Glycosome import Mode of action

Recommended Use Cases for 4-Isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide (CAS 922056-13-1)


Lead Optimization for Oral Antitrypanosomal Agents

The compound can serve as a starting point for medicinal chemistry campaigns aiming to improve oral bioavailability and potency against T. brucei. The scaffold's confirmed PEX14 binding and trypanocidal activity support iterative SAR expansion. Access to the full ADME dataset from the primary paper (J. Chem. Inf. Model. 2021) is essential for prioritizing which properties to optimize [1].

Chemical Probe for PEX5–PEX14 Protein–Protein Interaction Studies

Researchers investigating peroxisomal biology or PEX14 function can use this compound as a tool molecule to acutely disrupt PEX5–PEX14 interaction. The NMR-validated binding and cellular import disruption data provide confidence that observed phenotypes are on-target [1].

Scaffold Reference for IP-Distinct PEX14 Inhibitor Development

For organizations seeking to build patentable PEX14 inhibitor portfolios, this tetrahydrobenzo[f][1,4]oxazepine scaffold offers a distinct chemotype relative to older pyrimidinone or other PEX14 ligand series, potentially enabling freedom-to-operate [1].

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